Cas no 338759-79-8 (2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-)

2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-
-
- MDL: MFCD00202062
- インチ: 1S/C18H17NO3/c1-12-6-8-15(9-7-12)19-18(20)14-10-13-4-3-5-16(21-2)17(13)22-11-14/h3-10H,11H2,1-2H3,(H,19,20)
- InChIKey: RSGHTBXQXBENFM-UHFFFAOYSA-N
- ほほえんだ: C1OC2=C(OC)C=CC=C2C=C1C(NC1=CC=C(C)C=C1)=O
じっけんとくせい
- 密度みつど: 1.243±0.06 g/cm3(Predicted)
- ふってん: 519.1±50.0 °C(Predicted)
- 酸性度係数(pKa): 13.69±0.70(Predicted)
2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670913-5mg |
8-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |
338759-79-8 | 98% | 5mg |
¥537 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670913-1mg |
8-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |
338759-79-8 | 98% | 1mg |
¥436 | 2023-04-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00887173-1g |
8-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide |
338759-79-8 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670913-20mg |
8-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |
338759-79-8 | 98% | 20mg |
¥1183 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670913-2mg |
8-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |
338759-79-8 | 98% | 2mg |
¥619 | 2023-04-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670913-50mg |
8-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |
338759-79-8 | 98% | 50mg |
¥1501 | 2023-04-04 | |
abcr | AB297365-100 mg |
8-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide; . |
338759-79-8 | 100mg |
€221.50 | 2023-04-26 | ||
abcr | AB297365-100mg |
8-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide; . |
338759-79-8 | 100mg |
€283.50 | 2025-02-13 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670913-25mg |
8-Methoxy-N-(p-tolyl)-2H-chromene-3-carboxamide |
338759-79-8 | 98% | 25mg |
¥1386 | 2023-04-04 | |
Ambeed | A918906-1g |
8-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide |
338759-79-8 | 90% | 1g |
$350.0 | 2024-08-02 |
2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-に関する追加情報
Introduction to 2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- (CAS No. 338759-79-8)
2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- (CAS No. 338759-79-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.
The chemical structure of 2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- is characterized by a benzopyran core with an 8-methoxy substituent and an N-(4-methylphenyl) amide group. The presence of these functional groups imparts specific pharmacological properties that make it a promising candidate for various therapeutic applications. Recent studies have highlighted its potential in the treatment of neurodegenerative diseases, cancer, and inflammatory disorders.
In the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, 2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- has shown promising results in preclinical studies. Research has demonstrated its ability to modulate key signaling pathways involved in neuronal survival and function. For instance, it has been found to inhibit the aggregation of amyloid-beta peptides and reduce oxidative stress, which are critical factors in the pathogenesis of Alzheimer's disease. Additionally, it has exhibited neuroprotective effects by enhancing mitochondrial function and reducing neuroinflammation.
Beyond its neuroprotective properties, 2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- has also been investigated for its potential anticancer activities. Studies have shown that it can induce apoptosis in various cancer cell lines while sparing normal cells. The mechanism of action involves the modulation of cell cycle progression and the activation of pro-apoptotic signaling pathways. For example, it has been reported to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate pro-apoptotic proteins like Bax. These findings suggest that this compound could be a valuable addition to the arsenal of anticancer agents.
Inflammatory disorders represent another area where 2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- shows promise. Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Furthermore, it has been shown to suppress the activation of nuclear factor-kappa B (NF-kB), a key transcription factor involved in the regulation of inflammatory responses.
The pharmacokinetic properties of 2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- have also been extensively studied to assess its suitability for clinical development. Research has indicated that it exhibits favorable oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens. Additionally, its low toxicity profile in animal models suggests that it may be well-tolerated in humans.
To further validate its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of 2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- in various indications. These trials are designed to provide robust data on its pharmacological effects and clinical outcomes in human subjects. Preliminary results from phase I trials have been encouraging, with no significant adverse events reported at therapeutic doses.
In conclusion, 2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)- (CAS No. 338759-79-8) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and multifaceted biological activities make it an attractive candidate for further research and development in the fields of neurodegenerative diseases, cancer, and inflammatory disorders. As ongoing studies continue to elucidate its mechanisms of action and clinical utility, this compound holds significant promise for improving patient outcomes in these challenging areas.
338759-79-8 (2H-1-Benzopyran-3-carboxamide, 8-methoxy-N-(4-methylphenyl)-) 関連製品
- 2228804-63-3(1-(3-bromoprop-1-en-2-yl)-3-nitrobenzene)
- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)
- 688355-92-2(N-(2H-1,3-benzodioxol-5-yl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine)
- 1251360-08-3(4-methoxybutane-1,2-diamine)
- 1704943-19-0((3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid)
- 2172533-95-6(4-amino-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexane-1-carboxylic acid)
- 771581-13-6(2-3-(difluoromethoxy)phenylethan-1-amine)
- 865611-68-3(4-chloro-3,5-dimethylphenyl 3,4-dimethoxybenzene-1-sulfonate)
- 2034302-47-9(3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane)
- 1795772-91-6(N-(2-aminopentyl)-4-nitrobenzene-1-sulfonamide)
